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Compound of Interest

Compound Name: Carbazole Violet

Cat. No.: B1584481

Carbazole and Fluorene: A Side-by-Side
Crystallographic Comparison

Carbazole and fluorene, two aromatic heterocyclic compounds, share a striking structural
similarity, which is reflected in their crystal packing and physicochemical properties. This guide
provides a detailed comparison of their crystal structures, supported by experimental data, to
offer insights for researchers, scientists, and professionals in drug development.

Structural and Physicochemical Properties

Carbazole and fluorene exhibit a close relationship in their crystalline arrangement. Both
crystallize in the orthorhombic space group Pnma, indicating a similar packing motif.[1][2][3]
The unit cell of carbazole contains four molecules.[1][4] Similarly, fluorene also has four
molecules per unit cell.[3][5] This similarity in their crystal lattice contributes to their comparable
physical properties, although the presence of a nitrogen heteroatom in carbazole introduces
notable differences.
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Property

Carbazole

Fluorene

Molecular Formula

C12HoN

Ci3Hio

Molar Mass

167.21 g/mol [6]

166.22 g/mol [7]

Crystal System

Orthorhombic[1][4]

Orthorhombic[3][5]

Space Group

Pnma[1][2][6]

Pnma[3][5]

Lattice Parameters

a=7772A, b=19.182A, c=

a=847A,b=1893A,c=

5.725 A[1] 5.74 A
Molecules per Unit Cell (2) 4[1][4] 4[3][5]
Melting Point 246 °C 116-117 °C[8]
Boiling Point 355 °C 295 °C[7]
Solubility in Water Insoluble Insoluble[7][8]

Appearance

White crystals[6]

White crystals[8]

Experimental Methodology: X-ray Crystallography

The determination of the crystal structures of carbazole and fluorene is primarily achieved

through single-crystal X-ray diffraction. This technique provides precise information about the

arrangement of atoms within the crystal lattice.

Experimental Workflow:

o Crystal Growth: High-quality single crystals of carbazole and fluorene are grown. For

carbazole, this can be achieved by slowly cooling a melted sample.[2]

o Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray

diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray

beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded

on a detector. For carbazole, Weissenberg photographs have been used to collect intensity

data.[2]
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 Structure Solution: The collected diffraction data is used to determine the unit cell
dimensions and the space group. The initial positions of the atoms in the crystal structure are
then determined using direct methods or Patterson methods.

o Structure Refinement: The initial structural model is refined using a least-squares method.
This process adjusts the atomic coordinates and thermal parameters to achieve the best
possible agreement between the observed and calculated diffraction intensities.[1][2] The
quality of the final structure is assessed by the R-factor (discrepancy index), with lower
values indicating a better fit. For carbazole, a final R-factor of 10.9% has been reported.[1]

Molecular Structure Comparison

The core structures of carbazole and fluorene are tricyclic, consisting of two benzene rings
fused to a central five-membered ring. The key difference lies in the atom at the 9-position of
the central ring: carbazole possesses a nitrogen atom, while fluorene has a methylene group (-
CHa2-).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Side-by-side comparison of carbazole and fluorene
crystal structures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584481+#side-by-side-comparison-of-carbazole-and-
fluorene-crystal-structures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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